6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H18N6O2 and its molecular weight is 398.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthetic pathways to create complex heterocyclic compounds, including pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxalines, through 1,3-dipolar cycloaddition reactions. These methods have enabled the synthesis of a broad range of compounds with potential for further chemical modification and investigation in medicinal chemistry (Kim et al., 1990).
Biological Evaluation
The derivatives of quinoxaline, including those incorporating azetidinone groups, have been synthesized and evaluated for their biological activities. These compounds have been tested for their antibacterial and antifungal properties against various pathogens, showing potential as new antimicrobial agents. The structural diversity of these compounds allows for a wide range of biological activities and offers a pathway for the development of new therapeutic agents (Patel & Pathak, 2012).
Anticancer Potential
Quinoline derivatives, closely related to the chemical structure , have been extensively studied for their anticancer activities. These compounds exhibit a broad spectrum of biological activities, including the inhibition of key cellular processes such as tyrosine kinases, proteasome, and tubulin polymerization, which are critical for cancer cell growth and proliferation. The synthetic versatility of quinoline allows for the generation of numerous structurally diverse derivatives, providing a valuable resource for the development of novel anticancer agents (Solomon & Lee, 2011).
Antimicrobial Activity
Imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety have been synthesized and found to possess significant antimicrobial properties. These compounds' activities are attributed to the presence of various alkyl substituents, indicating that structural modifications can lead to enhanced biological activities against bacteria and fungi. This research highlights the potential of such derivatives as leads for the development of new antimicrobial agents (Kalinin et al., 2013).
Properties
IUPAC Name |
6-pyridin-3-yl-2-[[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c29-21-6-5-18(17-2-1-7-23-11-17)26-28(21)14-15-12-27(13-15)22(30)16-3-4-19-20(10-16)25-9-8-24-19/h1-11,15H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYTUMMFGXTPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.